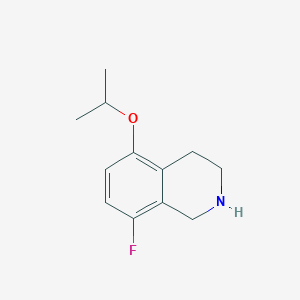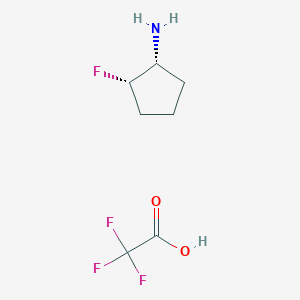![molecular formula C12H18N4 B13241805 1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine](/img/structure/B13241805.png)
1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridopyrimidine core fused with a piperidine ring, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyridopyrimidin-5-one derivatives, which can be further functionalized to obtain the desired compound . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Analyse Des Réactions Chimiques
1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and sodium methoxide for substitution reactions . The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Applications De Recherche Scientifique
1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds. In biology and medicine, derivatives of this compound have shown potential as antiproliferative agents, protein tyrosine kinase inhibitors, and cyclin-dependent kinase inhibitors . These properties make it a valuable compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds share a similar pyridopyrimidine core but differ in their substituents and functional groups. The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H18N4 |
|---|---|
Poids moléculaire |
218.30 g/mol |
Nom IUPAC |
2-piperidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H18N4/c1-2-6-16(7-3-1)12-14-8-10-4-5-13-9-11(10)15-12/h8,13H,1-7,9H2 |
Clé InChI |
WRCNLMCHIYBPJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC=C3CCNCC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)


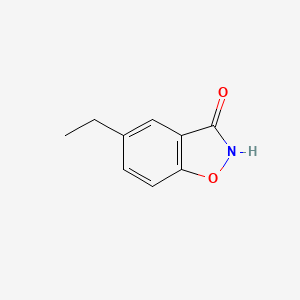


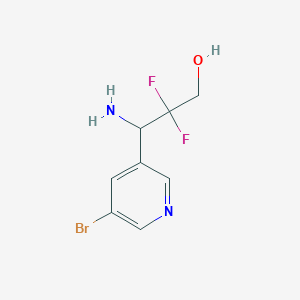
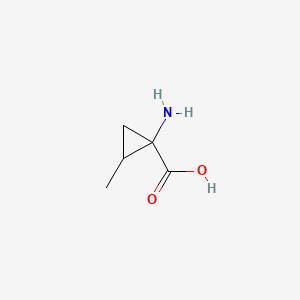
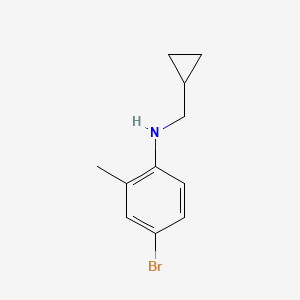
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13241798.png)
